
Prodan-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prodan-d6 is a labelled analogue of Prodan, which is a fluorescent dye . It has a molecular formula of C15H11D6NO and a molecular weight of 233.34 . It is used in various fields such as metabolic research, environmental studies, organic chemistry, and clinical diagnostics .
Synthesis Analysis
The synthesis of Prodan, the parent compound of Prodan-d6, involves the preparations of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one . The photophysical properties of these compounds are characterized and compared with those of Prodan .Molecular Structure Analysis
The molecular structure of Prodan-d6 is analyzed using various methods such as absorption and emission spectroscopies . Theoretical calculations of the absorption spectrum of a monomer and aggregated Prodan in water were performed . The fluorescent spectra of Prodan in solvents of different polarities were analyzed by decomposing the spectrum into two Gaussian bands and by computing the Decay Associated Spectra (DAS), the latter with time resolved fluorescence .Chemical Reactions Analysis
The chemical reactions of Prodan-d6 involve changes in its electronic structure due to solvent effects . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases .Physical And Chemical Properties Analysis
Prodan-d6 is soluble in DMSO and should be stored at 2-8°C . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases . The optical properties of Prodan in aqueous medium are experimentally studied using absorption and emission spectroscopies .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications of Prodan-d6 in characterizing polymer micelles are largely unexplored . Molecular probes like Prodan-d6 can provide valuable information about the physicochemical characteristics of these micelles, thereby providing information about the environment they provide for dissolving cargoes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Prodan-d6 involves the modification of Prodan, which is a fluorescent dye. The deuterium atoms are introduced to the molecule to create the isotopically labeled Prodan-d6. The synthesis pathway involves the protection of the functional groups, followed by the introduction of deuterium atoms and deprotection of the functional groups.", "Starting Materials": [ "2-Aminoacetophenone", "4-Bromobenzaldehyde", "Sodium borohydride", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the amino group of 2-Aminoacetophenone using acetic anhydride and pyridine to form N-acetyl-2-aminoacetophenone.", "Step 2: Condensation of N-acetyl-2-aminoacetophenone with 4-Bromobenzaldehyde in methanol using sodium borohydride as a reducing agent to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone.", "Step 3: Deuterium exchange of the aromatic protons using deuterium oxide and hydrochloric acid to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone-d6.", "Step 4: Deprotection of the acetyl group using sodium hydroxide to form Prodan-d6." ] } | |
Número CAS |
1794759-31-1 |
Nombre del producto |
Prodan-d6 |
Fórmula molecular |
C15H17NO |
Peso molecular |
233.344 |
Nombre IUPAC |
1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |
Clave InChI |
MPPQGYCZBNURDG-XERRXZQWSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Sinónimos |
1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



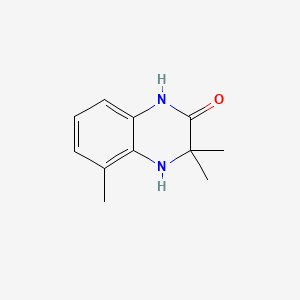
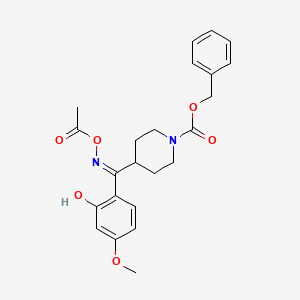
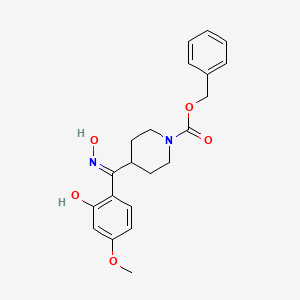

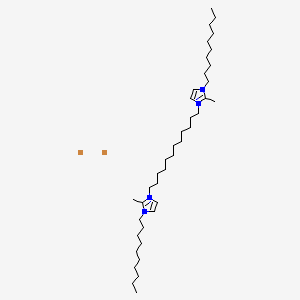
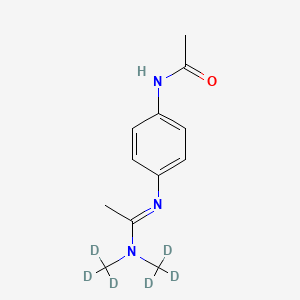
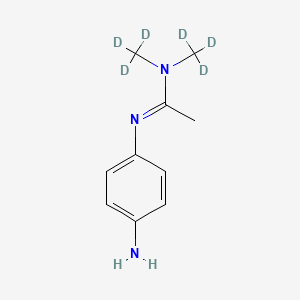
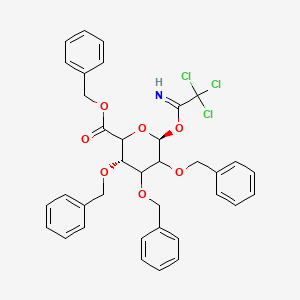
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)